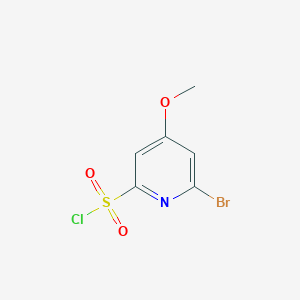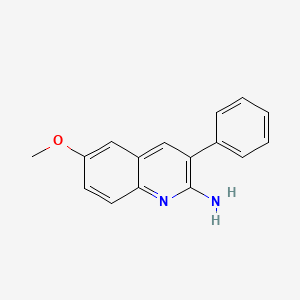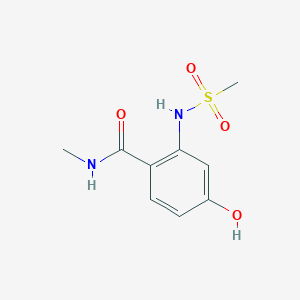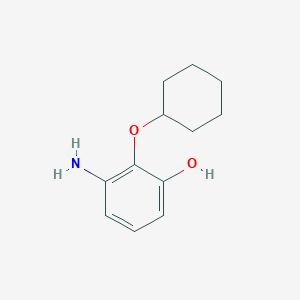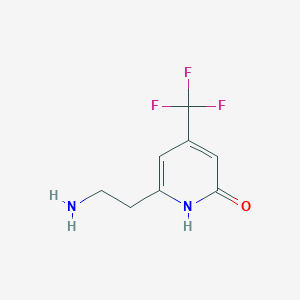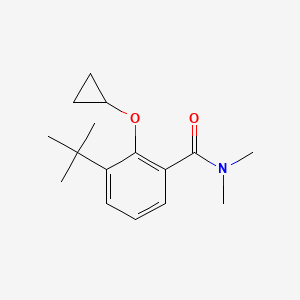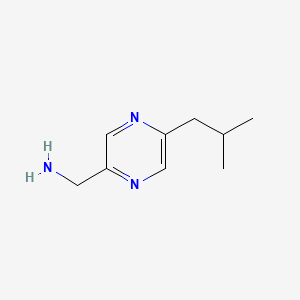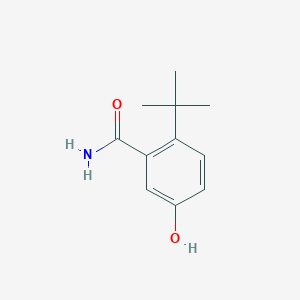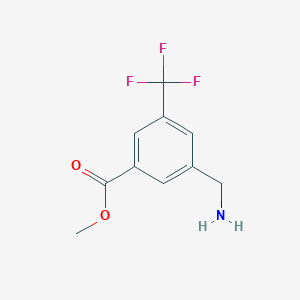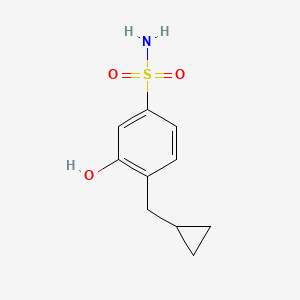
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide, isopropyl alcohol, and pyridine derivatives . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-isopropoxy-4-isopropylpyridine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
4-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine: Another similar compound with a different arrangement of functional groups.
4-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine: This compound also shares a similar core structure but with variations in the positions of the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-propan-2-yl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)12-7-8-15-14(16-10(3)4)13(12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
BLOFKTCTKYHEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)OC(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
